(S)-Nicotine dicitrate

Stoichiometric equivalence Formulation dosing Nicotine salt comparison

(S)-Nicotine dicitrate (CAS 88660-51-9) is a crystalline salt formed from the S-(−) enantiomer of nicotine and citric acid in a 1:2 stoichiometric ratio (C₁₀H₁₄N₂ · 2C₆H₈O₇), with a molecular weight of 546.48 g/mol. As a salt of the naturally occurring and pharmacologically active S-nicotine enantiomer, it serves as a stable, non-volatile nicotine source for analytical standardization and pharmaceutical formulation, where precise control over nicotine content and release is required.

Molecular Formula C22H30N2O14
Molecular Weight 546.5 g/mol
CAS No. 88660-51-9
Cat. No. B12696682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Nicotine dicitrate
CAS88660-51-9
Molecular FormulaC22H30N2O14
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C10H14N2.2C6H8O7/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-;;/m0../s1
InChIKeyRLNVFOZAFUJKJH-XRIOVQLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Nicotine Dicitrate (CAS 88660-51-9): A Defined Stoichiometric Salt for Nicotine Research and Formulation


(S)-Nicotine dicitrate (CAS 88660-51-9) is a crystalline salt formed from the S-(−) enantiomer of nicotine and citric acid in a 1:2 stoichiometric ratio (C₁₀H₁₄N₂ · 2C₆H₈O₇), with a molecular weight of 546.48 g/mol [1]. As a salt of the naturally occurring and pharmacologically active S-nicotine enantiomer, it serves as a stable, non-volatile nicotine source for analytical standardization and pharmaceutical formulation, where precise control over nicotine content and release is required . The compound is referenced under EINECS 289-437-8 and is recognized in GHS classifications as an active ingredient in nicotine replacement therapies (NRT) .

Why (S)-Nicotine Dicitrate Cannot Be Simply Replaced by Other Nicotine Salts


Nicotine salts are not interchangeable commodities. The specific counterion (citrate vs. tartrate vs. polacrilex) determines the salt's molecular weight, stoichiometry, and free base equivalent mass, which directly affects the deliverable nicotine dose per unit mass of salt [2]. Furthermore, the pH of the resulting formulation influences nicotine ionization state and mucosal absorption rate [1]. The use of the S-(−) enantiomer is critical, as (R)-(+)-nicotine exhibits substantially different receptor binding kinetics and pharmacological potency [3]. These differences mean that substituting (S)-nicotine dicitrate with bitartrate, polacrilex, or racemic nicotine without appropriate dose adjustment and pharmacokinetic validation can introduce systematic errors in analytical quantification and therapeutic inconsistency in finished formulations.

(S)-Nicotine Dicitrate: Quantifiable Differentiation Evidence for Scientific Procurement


Higher Formula Weight Dictates Lower Free Base Nicotine Content Per Gram Relative to Ditartrate

(S)-Nicotine dicitrate possesses a formula weight of 546.48 g/mol and contains two citric acid molecules per nicotine molecule, corresponding to a free base nicotine content of approximately 29.7% w/w [1]. In contrast, the widely used (S)-nicotine ditartrate (CAS 65-31-6) has a formula weight of 462.41 g/mol (C₁₈H₂₆N₂O₁₂) , yielding a free base nicotine content of approximately 35.1% w/w. This means that for a target dose of, for example, 4 mg of nicotine free base, 13.5 mg of dicitrate salt is required versus 11.4 mg of ditartrate salt — a mass difference of approximately 18.4%.

Stoichiometric equivalence Formulation dosing Nicotine salt comparison

Stereochemical Purity: S-(−)-Nicotine Exhibits Markedly Higher nAChR Binding Affinity Than the R-(+) Enantiomer

Tobacco-derived nicotine consists of approximately 99% of the S-(−)-enantiomer, with the R-(+)-form being a much weaker agonist at nicotinic acetylcholine receptors (nAChRs) [1]. Competitive binding studies demonstrate that (S)-nicotine binds to the α4β2 nAChR subtype with a Ki of approximately 1–11 nM, whereas (R)-nicotine is significantly less active [2]. A direct enantiomeric comparison using [³H]-nicotine displacement in rat brain membranes showed that (S)-nicotine displaced radioligand with >10-fold higher potency than (R)-nicotine [3]. (S)-Nicotine dicitrate is specified as the S-(−) enantiomer salt (CAS 88660-51-9), ensuring that the active enantiomer is supplied with defined stereochemistry, which is critical for reproducible pharmacological studies and for therapeutic products where the R-enantiomer may contribute to off-target effects without enhancing efficacy.

Enantiomeric selectivity Receptor binding Nicotinic acetylcholine receptor

Distinct Chemical Identity Enables Specific Analytical Differentiation via HPLC

(S)-Nicotine dicitrate can be specifically separated and analyzed using a validated reverse-phase HPLC method on a Newcrom R1 column under simple conditions (mobile phase: acetonitrile, water, and phosphoric acid) [1]. This method is scalable for both analytical and preparative purposes and is suitable for MS detection when formic acid is substituted for phosphoric acid [1]. The compound has a computed LogP of -1.72, indicating greater hydrophilicity than nicotine free base (LogP ~1.2) [2], which results in distinct chromatographic retention behavior. This differential hydrophilicity allows the dicitrate salt to be resolved from other nicotine salt forms (e.g., bitartrate, benzoate) and from free base nicotine in a single analytical run, supporting identity confirmation and purity assessment in quality control workflows.

Analytical method validation HPLC separation Quality control

Lower Formulation pH Contributes to Reduced Irritation and Improved User Acceptability Compared to Free Base Nicotine

Nicotine salts, including nicotine citrate, are formulated at a pH typically between 5 and 6, compared to free base nicotine formulations which are alkaline (pH > 8) [1]. This pH difference is clinically significant: at pH 5.5, >99% of nicotine is protonated and non-volatile, producing a substantially smoother aerosol or oral dissolution experience with reduced throat hit and mucosal irritation [2]. (S)-Nicotine dicitrate, being a citrate salt, benefits from this class-level property. By contrast, free base nicotine at alkaline pH exists partially in the unprotonated, lipophilic form that is more readily absorbed but also more irritating to the oropharyngeal mucosa — a documented driver of user non-compliance in NRT products.

pH modulation Mucosal irritation Nicotine salt formulation

Optimal Procurement Scenarios for (S)-Nicotine Dicitrate Based on Quantitative Evidence


Nicotine Replacement Therapy (NRT) Lozenge and Oral Pouch Formulation

For oromucosal NRT products requiring a defined, controlled nicotine release profile with minimal mucosal irritation, (S)-nicotine dicitrate provides a well-characterized salt form with a precisely known free base content (~29.7% w/w). The lower formulation pH (5–6) reduces throat harshness compared to free base formulations [2], improving patient compliance. The dicitrate salt has been specifically referenced in GHS classifications as an active NRT ingredient and is included in patent claims for sublingual nicotine delivery formats [1]. Formulators must account for the 18.4% mass difference versus ditartrate salts to ensure accurate dose delivery.

Analytical Reference Standard for Nicotine Quantification in Complex Matrices

In regulated analytical laboratories performing nicotine quantification in tobacco products, pharmaceutical formulations, or biological fluids, (S)-nicotine dicitrate offers a chemically distinct, high-purity reference material that can be chromatographically resolved from other nicotine salts and free base. The validated RP-HPLC method on Newcrom R1 columns enables identity confirmation and purity assessment [1], while the defined S-(−) stereochemistry ensures that calibration curves reflect the biologically relevant enantiomer, avoiding systematic bias that may arise from racemic standards.

Neuroscience Research Requiring Enantiomerically Pure Nicotinic Receptor Agonist

For in vitro and in vivo studies investigating nAChR subtype pharmacology, using (S)-nicotine dicitrate ensures delivery of the high-affinity S-(−) enantiomer (Ki ~1–11 nM at α4β2) rather than racemic or R-enriched material, which would introduce a confounding low-activity component . This is particularly important in dose-response studies where receptor occupancy calculations assume a single active species. The salt form provides handling advantages over volatile free base nicotine, improving weighing accuracy and reducing airborne exposure risk in laboratory settings.

E-Liquid Formulation for Reduced Harshness Inhalation Products

In the development of nicotine salt-based e-liquids for electronic nicotine delivery systems (ENDS), the citrate counterion confers a lower formulation pH relative to free base nicotine, resulting in a >99% protonated nicotine fraction at pH 5.5 and a substantial reduction in inhalation harshness . This property enables formulation at higher nicotine concentrations (e.g., 20–50 mg/mL) without the intolerable throat hit associated with free base liquids at equivalent concentrations. The dicitrate stoichiometry must be accounted for when calculating the target nicotine concentration in the final e-liquid.

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